molecular formula C12H10O4 B196283 [1,1'-Biphenyl]-2,2',5,5'-tetrol CAS No. 4371-32-8

[1,1'-Biphenyl]-2,2',5,5'-tetrol

Cat. No. B196283
CAS RN: 4371-32-8
M. Wt: 218.2 g/mol
InChI Key: PFHTYDZPRYLZHX-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound with the formula (C6H5)2 . It forms colorless crystals and is an aromatic hydrocarbon . It’s used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Synthesis Analysis

Biphenyl is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .


Chemical Reactions Analysis

Biphenyl is slightly less reactive chemically than benzene . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Antioxidant Properties

The antioxidative activities of this compound and its derivatives have been extensively studied using density functional theory (DFT) calculations . The O–H bond breakage is a key factor responsible for its antioxidative activity. In solvents like water, methanol, and acetone, the sequential proton loss–electron transfer (SPL–ET) mechanism is likely the primary antioxidative route. However, in the gaseous phase, the hydrogen atom transfer (HAT) mechanism dominates. Notably, the benzofuran–stilbene hybrid compound with a planar structure (specifically, compound 3) exhibits the highest antioxidative activity.

UV-Vis Spectroscopy

At the theoretical level, the complex [La (compound 3)3] induces a redshift in the UV-Vis spectrum. This observation provides insights into the electronic transitions and excited states of the compound .

Synthetic Applications

While the compound itself has inherent properties, its derivatives can serve as synthons for the synthesis of other organic compounds. For instance, 1,4-dithiane-2,5-diol (a derivative) has been used efficiently in synthetic processes .

Dual Emission Phenomenon

In the realm of photochemistry, the compound exhibits dual emission, as reflected in its emission spectrum. Understanding this dual emission behavior is crucial for applications in optoelectronics and sensing .

Fluorescent Properties

The compound’s fluorescence properties have been explored, particularly in comparison to its analogues. For example, 2-(2’-hydroxyphenyl)benzoxazole shows single broad emission, while 2-(2’,4’-hydroxyphenyl)benzoxazole displays well-split two emissions. These fluorescent properties have implications for imaging and labeling applications .

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds such as dihydroxybenzenes are known to interact with various biological targets .

Mode of Action

It’s known that dihydroxybenzenes, which this compound is a type of, are phenols and have two hydroxyl groups (−oh) substituted onto a benzene ring . These hydroxyl groups can participate in various chemical reactions, potentially leading to interactions with biological targets.

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions .

Pharmacokinetics

It’s known that the compound has a melting point of 281-283 °c and a boiling point of 32779°C . These properties may influence its bioavailability.

Result of Action

Similar compounds have been shown to exhibit antioxidative activities .

Action Environment

The action, efficacy, and stability of 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment .

properties

IUPAC Name

2-(2,5-dihydroxyphenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHTYDZPRYLZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631596
Record name [1,1'-Biphenyl]-2,2',5,5'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,2',5,5'-tetrol

CAS RN

4371-32-8
Record name [1,1′-Biphenyl]-2,2′,5,5′-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4371-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-2,2',5,5'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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